molecular formula C13H13BrN2O3 B8531240 methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate

methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate

Cat. No. B8531240
M. Wt: 325.16 g/mol
InChI Key: PYYARFFPTLEGQQ-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

Methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (1.266 g, 3.9 mmol) was dissolved in dichlormethane (30 ml) and pyrrolidine (0.40 ml, 4.8 mmol) was added via syringe. The reaction was stirred under nitrogen at room temperature. After about 20 minutes, more pyrrolidine (0.090 ml, 1.1 mmol) was added, and stirring was continued for 3.5 hours. The reaction was concentrated and purified on silica gel (dichlormethane, MeOH, 2 N ammonia in MeOH) to give the desired methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-pyrazole-4-carboxylate (1.182 g, 70% purity by HPLC, 2.62 mmol, 67% yield). MS (ESI pos. ion) m/z: 316 (MH+). Calc'd exact mass for C17H21N3O3: 315.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[N:7]([CH3:8])[N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:15])[C:4]=1[C:16]([O:18][CH3:19])=[O:17].[NH:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>ClCCl>[CH3:8][N:7]1[C:3]([CH2:2][N:20]2[CH2:24][CH2:23][CH2:22][CH2:21]2)=[C:4]([C:16]([O:18][CH3:19])=[O:17])[C:5](=[O:15])[N:6]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.266 g
Type
reactant
Smiles
BrCC1=C(C(N(N1C)C1=CC=CC=C1)=O)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0.09 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (dichlormethane, MeOH, 2 N ammonia in MeOH)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1N(C(C(=C1CN1CCCC1)C(=O)OC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.62 mmol
AMOUNT: MASS 1.182 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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